Cas no 67174-25-8 (N-Benzylquinine chloride)

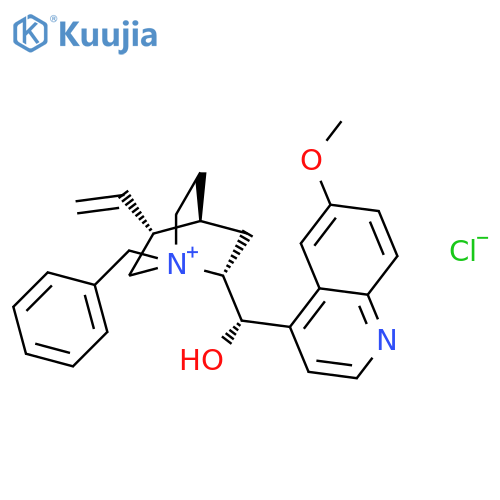

N-Benzylquinine chloride structure

商品名:N-Benzylquinine chloride

CAS番号:67174-25-8

MF:C27H31ClN2O2

メガワット:451.000246286392

MDL:MFCD00198105

CID:502906

PubChem ID:24863311

N-Benzylquinine chloride 化学的及び物理的性質

名前と識別子

-

- Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-,chloride, (8a,9R)-

- N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst]

- N-Benzylquininium chloride

- QUIBEC

- 1-Benzylquininium chloride

- (R)-[(2S,4R,5S)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methano

- N-Benzylquinine chloride

- AKOS027320537

- n-benzylquininiumchloride

- (2S,4S,5R)-1-benzyl-5-ethenyl-2-[(R)-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride

- (R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

- AS-58774

- SCHEMBL306471

- A867326

- (2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride

- CHEMBL515227

- 67174-25-8

- (R)-[(2S,4R,5S)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

-

- MDL: MFCD00198105

- インチ: 1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29?;/m1./s1

- InChIKey: JYDIJFKNXHPWBJ-PRJMIWRBSA-M

- ほほえんだ: [Cl-].O([H])[C@]([H])(C1C([H])=C([H])N=C2C([H])=C([H])C(=C([H])C=12)OC([H])([H])[H])[C@]1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[N+]1(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])[C@@]2([H])C([H])=C([H])[H]

計算された属性

- せいみつぶんしりょう: 450.20700

- どういたいしつりょう: 450.207

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4

じっけんとくせい

- 色と性状: ベージュのパウダー。

- ゆうかいてん: 194.0 to 198.0 deg-C

- ふってん: No data available

- 屈折率: 227.5 ° (C=1.5, H2O)

- PSA: 42.35000

- LogP: 1.85100

- 光学活性: [α]20/D −235°, c = 1.5 in H2O

- ようかいせい: まだ確定していません。

N-Benzylquinine chloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD143546)

N-Benzylquinine chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-58774-1G |

(2S,4S,5R)-1-benzyl-5-ethenyl-2-[(R)-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride |

67174-25-8 | >95% | 1g |

£105.00 | 2025-02-08 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDZ-6-5g |

N-BENZYLQUININIUM CHLORIDE |

67174-25-8 | >95.00% | 5g |

¥400.0 | 2023-09-19 | |

| BAI LING WEI Technology Co., Ltd. | 589502-5G |

N-Benzylquininium chloride, 95%, for synthesis |

67174-25-8 | 95% | 5G |

¥ 944 | 2022-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD143546-5g |

(1S,2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride |

67174-25-8 | 98% | 5g |

¥306.0 | 2024-04-18 | |

| BAI LING WEI Technology Co., Ltd. | 282966-25G |

N-Benzylquininium chloride, 98% |

67174-25-8 | 98% | 25G |

¥ 3716 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 589502-1G |

N-Benzylquininium chloride, 95%, for synthesis |

67174-25-8 | 95% | 1G |

¥ 236 | 2022-04-26 | |

| eNovation Chemicals LLC | D755444-25g |

N-BENZYLQUININIUM CHLORIDE |

67174-25-8 | 95.0% | 25g |

$215 | 2024-06-06 | |

| Chemenu | CM144674-5g |

(2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride |

67174-25-8 | 95% | 5g |

$*** | 2023-05-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-236010-5 g |

N-Benzylquininium chloride, |

67174-25-8 | ≥94% | 5g |

¥684.00 | 2023-07-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53424-1g |

N-Benzylquininium chloride, 95% |

67174-25-8 | 95% | 1g |

¥1612.00 | 2023-02-25 |

N-Benzylquinine chloride 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

67174-25-8 (N-Benzylquinine chloride) 関連製品

- 1435-55-8(Hydroquinidine)

- 524-63-0(4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol)

- 56-54-2(Quinidine)

- 522-66-7(Hydroquinine)

- 130-89-2(Quinine hydrochloride)

- 53467-23-5((3S)-3-Hydroxy Quinidine)

- 6183-68-2(Quinine bisulfate heptahydrate)

- 572-60-1(9-epi Quinine)

- 130-95-0(Quinine)

- 78549-61-8((-)-(3S)-3-Hydroxy Quinine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67174-25-8)N-Benzylquinine chloride

清らかである:99%

はかる:25g

価格 ($):170.0